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Compound of Interest

Compound Name: DP-1

Cat. No.: B8217958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of D-prostanoid (DP1)

receptor knockout (KO) mouse models in various biomedical research fields. Detailed protocols

for key experimental procedures are included to facilitate the practical application of these

models in your research.

Introduction
The DP1 receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2), plays a

significant role in a variety of physiological and pathological processes, including allergic

responses, inflammation, cardiovascular function, and neuronal activity. The use of DP1

receptor knockout mouse models has been instrumental in elucidating the specific functions of

this receptor and in evaluating the therapeutic potential of targeting the PGD2/DP1 signaling

pathway. These models offer a powerful tool for in vivo studies, allowing for the investigation of

the consequences of DP1 receptor ablation in complex biological systems.

Applications of DP1 Receptor Knockout Mouse
Models
DP1 receptor knockout mice have been employed in a range of disease models, providing

critical insights into the role of DP1 signaling.
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Allergic Asthma and Airway Inflammation
Application: Investigating the role of the DP1 receptor in the pathogenesis of allergic asthma.

Key Findings: Studies using DP1 KO mice have shown a complex role for this receptor in

allergic airway inflammation. While some studies report that DP1 receptor deficiency can

reduce the asthmatic phenotype, others, particularly those using bone marrow chimeras,

suggest that DP1 signaling on hematopoietic cells has an anti-inflammatory feedback

function.[1] This highlights the cell-type-specific roles of the DP1 receptor. In an ovalbumin-

induced asthma model, mice deficient in the DP1 receptor did not develop an asthmatic

phenotype.[2]

Research Advantages: DP1 KO mice are valuable for dissecting the contribution of PGD2-

mediated signaling in eosinophilic and neutrophilic inflammation, mucus production, and

airway hyperresponsiveness.[3]

Ischemic Stroke and Neuroprotection
Application: To determine the role of the DP1 receptor in the context of cerebral ischemia

and excitotoxicity.

Key Findings: Genetic deletion of the DP1 receptor in mice leads to significantly larger infarct

volumes following middle cerebral artery occlusion (MCAO), suggesting a neuroprotective

role for the DP1 receptor.[4] Conversely, pharmacological activation of the DP1 receptor with

agonists like BW245C has been shown to be neuroprotective against excitotoxicity and

stroke.[4]

Research Advantages: The DP1 KO mouse model is a critical tool for studying the

mechanisms of neuroprotection mediated by PGD2 signaling and for testing the efficacy of

novel neuroprotective agents that target this pathway.

Hypertension and Vascular Remodeling
Application: To investigate the function of the DP1 receptor in the development of

hypertension and associated vascular remodeling.
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Key Findings: In mouse models of angiotensin II (Ang II)-induced hypertension, DP1

receptor knockout promotes vascular media thickness and an increase in systolic blood

pressure.[5][6][7] This suggests a protective role for the DP1 receptor in maintaining vascular

health.

Research Advantages: These models are essential for understanding the molecular

mechanisms by which DP1 receptor activation can mitigate the pathological effects of

hypertension on the vasculature and for screening potential therapeutic compounds.

Thrombosis and Hemostasis
Application: To explore the involvement of the DP1 receptor in platelet aggregation and

thrombosis.

Key Findings: While PGD2 is known to be a potent inhibitor of platelet aggregation, the

precise role of the DP1 receptor in this process in vivo is an area of active investigation.

Research Advantages: DP1 KO mice can be used to clarify the contribution of DP1-mediated

signaling in platelet function and to assess the potential of DP1-targeted therapies in

thrombotic disorders.

Data Presentation
The following tables summarize quantitative data from studies utilizing DP1 receptor knockout

mouse models.

Table 1: Ischemic Stroke Outcomes in DP1 KO Mice

Parameter
Wild-Type (WT)
Mice

DP1 Knockout (KO)
Mice

Reference

Lesion Volume (%) Baseline
27.2 ± 6.4% larger

than WT
[4]

Infarct Size (%) Baseline
49.0 ± 11.0% larger

than WT

Table 2: Cardiovascular Parameters in Angiotensin II-Induced Hypertensive DP1 KO Mice
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Parameter
Wild-Type (WT)
Mice + Ang II

DP1 Knockout (KO)
Mice + Ang II

Reference

Systolic Blood

Pressure
Increased

Significantly higher

than WT + Ang II
[5][6][7]

Vascular Media

Thickness
Increased

Significantly thicker

than WT + Ang II
[5][6][7]

Table 3: Cellular Composition in Bronchoalveolar Lavage (BAL) Fluid in a Model of Allergic

Airway Inflammation

Cell Type
Wild-Type (WT)
Chimeric Mice

DP1 Knockout (KO)
Chimeric Mice
(Hematopoietic
Deletion)

Reference

Eosinophils Elevated

Strongly enhanced

compared to WT

chimeras

[1]

Experimental Protocols
Detailed methodologies for key experiments involving DP1 receptor knockout mouse models

are provided below.

Protocol 1: Induction of Allergic Airway Inflammation
This protocol is adapted from studies investigating the role of the DP1 receptor in asthma.

Materials:

Ovalbumin (OVA)

Alum (Imject™ Alum)

Phosphate-buffered saline (PBS)
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DP1 receptor knockout mice and wild-type controls

Procedure:

Sensitization:

On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of

alum in a total volume of 200 µL PBS.

Airway Challenge:

On days 14, 15, and 16, expose mice to an aerosol of 1% OVA in PBS for 30 minutes.

This can be done in a whole-body exposure chamber.

Assessment of Airway Inflammation (24-48 hours after the last challenge):

Bronchoalveolar Lavage (BAL):

Euthanize the mouse and expose the trachea.

Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.

Pool the BAL fluid and centrifuge to pellet the cells.

Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils,

neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin

preparations stained with a Romanowsky-type stain.

Measurement of Airway Hyperresponsiveness (AHR):

Measure airway resistance in response to increasing doses of methacholine using a

whole-body plethysmograph or a forced oscillation technique.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO)
Model of Ischemic Stroke
This protocol describes the intraluminal suture method for inducing transient focal cerebral

ischemia.
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Materials:

6-0 nylon monofilament with a blunted tip

Anesthesia (e.g., isoflurane)

Heating pad to maintain body temperature

Surgical microscope or magnifying lens

Micro-surgical instruments

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

Anesthesia and Surgical Preparation:

Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).

Place the mouse in a supine position on a heating pad to maintain a core body

temperature of 37°C.

Make a midline neck incision to expose the right common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Vessel Ligation and Filament Insertion:

Carefully dissect and isolate the CCA, ECA, and ICA.

Ligate the distal end of the ECA.

Place a temporary ligature around the CCA.

Make a small incision in the ECA stump.

Introduce the 6-0 nylon monofilament through the ECA stump and advance it into the ICA

until the tip occludes the origin of the middle cerebral artery (MCA). The distance is

typically 9-11 mm from the carotid bifurcation.
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Occlusion and Reperfusion:

Maintain the filament in place for the desired occlusion period (e.g., 60 or 90 minutes).

For reperfusion, withdraw the filament.

Infarct Size Assessment (e.g., 24 hours after reperfusion):

Euthanize the mouse and remove the brain.

Slice the brain into 2 mm coronal sections.

Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will

stain red, while the infarcted tissue will remain white.

Quantify the infarct volume using image analysis software.[8]

Protocol 3: Angiotensin II-Induced Hypertension Model
This protocol details the use of osmotic minipumps to induce hypertension.

Materials:

Angiotensin II (Ang II)

Osmotic minipumps (e.g., Alzet)

Anesthesia (e.g., isoflurane)

Surgical instruments

Procedure:

Pump Preparation:

Fill osmotic minipumps with Ang II solution at a concentration calculated to deliver the

desired dose (e.g., 1000 ng/kg/min) for the duration of the study (e.g., 28 days).

Surgical Implantation:
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Anesthetize the mouse.

Make a small subcutaneous incision on the back of the mouse.

Create a subcutaneous pocket using blunt dissection.

Insert the filled osmotic minipump into the pocket.

Close the incision with wound clips or sutures.

Blood Pressure Measurement:

Measure systolic blood pressure at regular intervals (e.g., weekly) using a noninvasive tail-

cuff system.[9][10]

Analysis of Vascular Remodeling (at the end of the study):

Euthanize the mouse and perfuse with PBS followed by a fixative (e.g., 4%

paraformaldehyde).

Harvest the aorta and other relevant vascular beds.

Embed the tissues in paraffin and perform histological staining (e.g., Hematoxylin and

Eosin, Masson's trichrome) to assess vascular media thickness and fibrosis.

Protocol 4: Platelet Aggregation Assay
This protocol is a general guide for light transmission aggregometry (LTA) using mouse

platelets and can be adapted for use with DP1 KO mice.

Materials:

Anticoagulant (e.g., acid-citrate-dextrose)

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Platelet agonists (e.g., ADP, collagen, thrombin)

Light transmission aggregometer
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Procedure:

Blood Collection and PRP Preparation:

Collect whole blood from mice via cardiac puncture into a syringe containing an

anticoagulant.

Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15

minutes.

Platelet Aggregation Measurement:

Adjust the platelet count in the PRP if necessary.

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Add a small volume of PRP to a cuvette with a stir bar and place it in the aggregometer.

Add a platelet agonist to the PRP and record the change in light transmission over time as

the platelets aggregate.

Data Analysis:

Quantify the maximal aggregation percentage for each agonist.

Compare the aggregation responses between wild-type and DP1 KO mice.

Signaling Pathways and Workflows
DP1 Receptor Signaling Pathway
The DP1 receptor is a Gs-coupled receptor. Upon binding of its ligand, PGD2, the receptor

activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream

targets, mediating the physiological effects of DP1 activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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